Digitonin

Catalog No.
S526081
CAS No.
11024-24-1
M.F
C56H92O29
M. Wt
1229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitonin

CAS Number

11024-24-1

Product Name

Digitonin

IUPAC Name

2-[2-[2-[6-[(6R,9S,13S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C56H92O29

Molecular Weight

1229.3 g/mol

InChI

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55+,56-/m1/s1

InChI Key

UVYVLBIGDKGWPX-HYSNUDHSSA-N

SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Solubility

Forms soapy suspension (NTP, 1992)

Synonyms

Digitonin; NSC 23471; NSC-23471; NSC23471

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)C(C4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Description

The exact mass of the compound Digitonin is 1228.5724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as forms soapy suspension (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 710091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides. It belongs to the ontological category of spirostanyl glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Membrane Permeabilization

Digitonin acts as a mild detergent, disrupting the phospholipid bilayer of cell membranes. This creates temporary pores that allow passage of specific molecules into the cell while maintaining some cellular integrity. Researchers utilize digitonin for:

  • Studying intracellular processes: By selectively permeabilizing cells, scientists can study enzymes, metabolites, and other cellular components in their native environment without completely breaking down the cell.
  • Isolating organelles: Digitonin's ability to target specific membranes allows researchers to isolate organelles like mitochondria or endoplasmic reticulum for further investigation [].

Cholesterol Extraction

Digitonin binds specifically to cholesterol, a crucial component of cell membranes. This property makes it a valuable tool for researchers to:

  • Deplete cholesterol from cells: By removing cholesterol, scientists can study its role in various cellular functions like membrane fluidity, signaling pathways, and protein-protein interactions [].
  • Analyze cholesterol content: Digitonin-mediated cholesterol extraction allows for the quantification of cholesterol levels in cells or tissues, aiding research on cholesterol metabolism and disorders [].

Digitonin is a steroidal saponin derived from the foxglove plant, Digitalis purpurea. It is characterized by its aglycone, digitogenin, which is a spirostan steroid. Digitonin plays a significant role in biochemistry as a detergent, effectively solubilizing lipids and facilitating various membrane-related applications. Its critical micelle concentration is less than 0.5 mM, with an average micellar weight of approximately 70,000 and an aggregation number of around 60 .

Digitonin's primary function in research lies in its ability to interact with cell membranes. It acts as a mild, non-ionic detergent [, ]. The steroidal core interacts with cholesterol in the membrane, while the sugar chain allows for water solubility []. This interaction creates pores in the membrane, making it permeable to specific molecules [, ]. Digitonin's mild detergency allows researchers to solubilize membrane proteins and study their structure and function without significantly disrupting the cell [, ]. Additionally, digitonin can be used to isolate organelles like mitochondria and quantify cholesterol levels within cells [].

Digitonin is a toxic compound, with an LD50 (median lethal dose) of 23 mg/kg for rats and 4 mg/kg for mice (intravenous administration) []. It's crucial to handle digitonin with caution, wearing gloves and protective equipment to avoid skin contact and inhalation. Due to its membrane-disrupting properties, it can cause eye irritation []. Digitonin waste should be disposed of according to appropriate hazardous material disposal protocols.

Digitonin exhibits unique chemical properties that allow it to interact with biological membranes. It can form complexes with cholesterol, leading to membrane perturbation and hemolysis of red blood cells. The interaction involves several steps: insertion into lipid bilayers, binding to cholesterol, formation of cholesterol-rich domains, and subsequent cellular lysis or activation of cell functions . Additionally, digitonin can solubilize membrane proteins and precipitate cholesterol from membranes .

Digitonin's biological activity is primarily linked to its ability to disrupt membrane integrity. It induces hemolysis in erythrocytes and activates granulocytes, which are types of white blood cells involved in immune responses. The hemolytic activity of digitonin is stronger than that of many other saponins, making it a potent agent for studying membrane dynamics and cellular responses . Furthermore, digitonin has been shown to affect mitochondrial function by selectively removing the outer mitochondrial membrane while preserving inner membrane integrity, allowing for oxidative phosphorylation .

The synthesis of digitonin typically involves extraction from plant sources, particularly Digitalis purpurea. Various methods have been developed to isolate digitonin from plant material, including solvent extraction and chromatographic techniques. The extraction process aims to obtain pure digitonin while minimizing the presence of other glycosides such as digoxin and digitoxin, which can complicate analyses and applications .

Digitonin has several applications in biochemistry and molecular biology:

  • Membrane Protein Solubilization: It is widely used to extract membrane proteins for biochemical studies.
  • Cholesterol Precipitation: Digitonin can precipitate cholesterol from membranes, aiding in the study of lipid interactions.
  • Cell Permeabilization: It serves as a tool for permeabilizing cell membranes in various experimental setups, allowing for the introduction of substances into cells .
  • Drug Release Studies: Digitonin can facilitate the release of drugs from vesicular membranes based on cholesterol content .

Studies have demonstrated that digitonin interacts selectively with lipid monolayers and membranes rich in cholesterol. This interaction alters membrane properties and can lead to significant biological effects such as cell lysis or activation. Research has shown that modifications to the carbohydrate moiety of digitonin influence its biological activity toward membranes, indicating that structural variations can significantly impact its efficacy .

Several compounds share similarities with digitonin due to their saponin structure or biological activity. Below is a comparison highlighting their uniqueness:

CompoundSourceKey PropertiesUnique Features
DigoxinDigitalis purpureaCardiac glycoside; increases myocardial contractilityPrimarily used in heart failure treatment
DigitoxinDigitalis purpureaCardiac glycoside; similar action to digoxinMore lipophilic than digoxin
Quillaja SaponinQuillaja saponariaUsed as an emulsifier; exhibits immunological propertiesCommonly used in vaccines
Saponins (general)Various plant sourcesAmphiphilic properties; can form micellesDiverse applications across food and medicine

Digitonin's unique structure and specific interactions with cholesterol-rich membranes distinguish it from these similar compounds. Its potent hemolytic activity and ability to solubilize membrane proteins make it particularly valuable in biochemical research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crystals or white powder. (NTP, 1992)
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.9

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

17

Exact Mass

1228.57242689 g/mol

Monoisotopic Mass

1228.57242689 g/mol

Heavy Atom Count

85

Appearance

Solid powder

Melting Point

446 to 464 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOO5CM684H

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (95.24%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

11024-24-1

Wikipedia

Digitonin

General Manufacturing Information

.beta.-D-Galactopyranoside, (2.alpha.,3.beta.,5.alpha.,15.beta.,25R)-2,15-dihydroxyspirostan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)-: ACTIVE

Dates

Modify: 2023-08-15
1: Sciuto KJ, Deng SW, Venable PW, Warren M, Warren JS, Zaitsev AV. Cyclosporine-insensitive mode of cell death after prolonged myocardial ischemia: Evidence for sarcolemmal permeabilization as the pivotal step. PLoS One. 2018 Jul 5;13(7):e0200301. doi: 10.1371/journal.pone.0200301. eCollection 2018. PubMed PMID: 29975744.
2: Goswami I, Perry JB, Allen ME, Brown DA, von Spakovsky MR, Verbridge SS. Influence of Pulsed Electric Fields and Mitochondria-Cytoskeleton Interactions on Cell Respiration. Biophys J. 2018 Jun 19;114(12):2951-2964. doi: 10.1016/j.bpj.2018.04.047. PubMed PMID: 29925031; PubMed Central PMCID: PMC6026445.
3: Wang M, Wu B, Shah SN, Lu P, Lu Q. Saponins as Natural Adjuvant for Antisense Morpholino Oligonucleotides Delivery In Vitro and in mdx Mice. Mol Ther Nucleic Acids. 2018 Jun 1;11:192-202. doi: 10.1016/j.omtn.2018.02.004. Epub 2018 Feb 21. PubMed PMID: 29858054; PubMed Central PMCID: PMC5992344.
4: Chan WY, Lau PM, Yeung KW, Kong SK. The second generation tyrosine kinase inhibitor dasatinib induced eryptosis in human erythrocytes-An in vitro study. Toxicol Lett. 2018 May 24;295:10-21. doi: 10.1016/j.toxlet.2018.05.030. [Epub ahead of print] PubMed PMID: 29803841.
5: Santos ACV, Santos FO, Lima HG, Silva GDD, Uzêda RS, Dias ÊR, Branco A, Cardoso KV, David JM, Botura MB, Costa SL, Batatinha MJM. In vitro ovicidal and larvicidal activities of some saponins and flavonoids against parasitic nematodes of goats. Parasitology. 2018 May 21:1-6. doi: 10.1017/S0031182018000689. [Epub ahead of print] PubMed PMID: 29781423.
6: Lee K, Roberts JS, Choi CH, Atanasova KR, Yilmaz Ö. Porphyromonas gingivalis traffics into endoplasmic reticulum-rich-autophagosomes for successful survival in human gingival epithelial cells. Virulence. 2018 Dec 31;9(1):845-859. doi: 10.1080/21505594.2018.1454171. PubMed PMID: 29616874; PubMed Central PMCID: PMC5955440.
7: Miranda-Astudillo H, Colina-Tenorio L, Jiménez-Suárez A, Vázquez-Acevedo M, Salin B, Giraud MF, Remacle C, Cardol P, González-Halphen D. Oxidative phosphorylation supercomplexes and respirasome reconstitution of the colorless alga Polytomella sp. Biochim Biophys Acta. 2018 Jun;1859(6):434-444. doi: 10.1016/j.bbabio.2018.03.004. Epub 2018 Mar 11. PubMed PMID: 29540299.
8: Duan Z, Xu H, Ji X, Zhao J, Xu H, Hu Y, Deng S, Hu S, Liu X. Importin α5 negatively regulates importin β1-mediated nuclear import of Newcastle disease virus matrix protein and viral replication and pathogenicity in chicken fibroblasts. Virulence. 2018 Dec 31;9(1):783-803. doi: 10.1080/21505594.2018.1449507. PubMed PMID: 29532715; PubMed Central PMCID: PMC5955436.
9: Li H, Krstin S, Wang S, Wink M. Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin. Molecules. 2018 Mar 2;23(3). pii: E557. doi: 10.3390/molecules23030557. PubMed PMID: 29498663.
10: Wojnowska M, Gault J, Yong SC, Robinson CV, Berks BC. Precursor-Receptor Interactions in the Twin Arginine Protein Transport Pathway Probed with a New Receptor Complex Preparation. Biochemistry. 2018 Mar 13;57(10):1663-1671. doi: 10.1021/acs.biochem.8b00026. Epub 2018 Feb 26. PubMed PMID: 29460615; PubMed Central PMCID: PMC5852461.
11: Priore P, Gnoni A, Natali F, Testini M, Gnoni GV, Siculella L, Damiano F. Oleic Acid and Hydroxytyrosol Inhibit Cholesterol and Fatty Acid Synthesis in C6 Glioma Cells. Oxid Med Cell Longev. 2017;2017:9076052. doi: 10.1155/2017/9076052. Epub 2017 Dec 24. PubMed PMID: 29435099; PubMed Central PMCID: PMC5757140.
12: Babes RM, Tofolean IT, Sandu RG, Baran OE, Cosoreanu V, Ilie MT, Duta AI, Ceausescu MC, Ciucur PM, Costache S, Ganea C, Baran I. Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation. Cell Cycle. 2018;17(6):766-779. doi: 10.1080/15384101.2018.1426415. Epub 2018 Apr 10. PubMed PMID: 29417873; PubMed Central PMCID: PMC5969556.
13: Figueiredo Costa B, Cassella P, Colombo SF, Borgese N. Discrimination between the endoplasmic reticulum and mitochondria by spontaneously inserting tail-anchored proteins. Traffic. 2018 Mar;19(3):182-197. doi: 10.1111/tra.12550. PubMed PMID: 29359838.
14: Uchino Y, Woodward AM, Mauris J, Peterson K, Verma P, Nilsson UJ, Rajaiya J, Argüeso P. Galectin-3 is an amplifier of the interleukin-1β-mediated inflammatory response in corneal keratinocytes. Immunology. 2018 Jul;154(3):490-499. doi: 10.1111/imm.12899. Epub 2018 Feb 15. PubMed PMID: 29359328; PubMed Central PMCID: PMC6002218.
15: Shimada S, Oosaki M, Takahashi R, Uene S, Yanagisawa S, Tsukihara T, Shinzawa-Itoh K. A unique respiratory adaptation in Drosophila independent of supercomplex formation. Biochim Biophys Acta. 2018 Feb;1859(2):154-163. doi: 10.1016/j.bbabio.2017.11.007. Epub 2017 Dec 2. PubMed PMID: 29191512.
16: Geoghegan F, Chadderton N, Farrar GJ, Zisterer DM, Porter RK. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. Oncol Lett. 2017 Nov;14(5):6298-6306. doi: 10.3892/ol.2017.6929. Epub 2017 Sep 14. PubMed PMID: 29113281; PubMed Central PMCID: PMC5661415.
17: Lee YC, Bååth JA, Bastle RM, Bhattacharjee S, Cantoria MJ, Dornan M, Gamero-Estevez E, Ford L, Halova L, Kernan J, Kürten C, Li S, Martinez J, Sachan N, Sarr M, Shan X, Subramanian N, Rivera K, Pappin D, Lin SH. Impact of Detergents on Membrane Protein Complex Isolation. J Proteome Res. 2018 Jan 5;17(1):348-358. doi: 10.1021/acs.jproteome.7b00599. Epub 2017 Nov 13. PubMed PMID: 29110486.
18: Zhou R, Yang G, Shi Y. Dominant negative effect of the loss-of-function γ-secretase mutants on the wild-type enzyme through heterooligomerization. Proc Natl Acad Sci U S A. 2017 Nov 28;114(48):12731-12736. doi: 10.1073/pnas.1713605114. Epub 2017 Oct 9. PubMed PMID: 29078389; PubMed Central PMCID: PMC5715776.
19: Mirajkar A, Nikam S, Nikam P, Patil G. Role of LCAT and Apo A-I in Newly Diagnosed HIV Patients. Indian J Clin Biochem. 2017 Oct;32(4):459-463. doi: 10.1007/s12291-016-0631-4. Epub 2016 Dec 28. PubMed PMID: 29062178; PubMed Central PMCID: PMC5634979.
20: Duan Z, Zhao J, Xu H, Xu H, Ji X, Chen X, Xiong J. Characterization of the nuclear import pathway for BLM protein. Arch Biochem Biophys. 2017 Nov 15;634:57-68. doi: 10.1016/j.abb.2017.09.019. Epub 2017 Oct 7. PubMed PMID: 29017749.

Explore Compound Types